Technical Monograph: Bis(2,4-dichloro-5-nitrophenyl) carbonate (BDCNPC)
Technical Monograph: Bis(2,4-dichloro-5-nitrophenyl) carbonate (BDCNPC)
Topic: Bis(2,4-dichloro-5-nitrophenyl) carbonate CAS Number: 39489-75-3[1][2][3][4][5][6]
[5]
Executive Summary & Chemical Identity
Bis(2,4-dichloro-5-nitrophenyl) carbonate (CAS 39489-75-3) is a highly electrophilic "super-activated" carbonate ester. Structurally related to the common peptide coupling reagent Bis(4-nitrophenyl) carbonate (Bis-PNP), this compound features additional chlorine substituents at the ortho and para positions relative to the phenolic oxygen. These electron-withdrawing groups (EWGs) significantly lower the pKa of the leaving group (2,4-dichloro-5-nitrophenol), thereby enhancing the electrophilicity of the carbonyl center.
This reagent is primarily utilized in:
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Difficult Acylations: Synthesis of ureas and carbamates with sterically hindered or electron-deficient amines.
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Polymer Chemistry: As a high-efficiency cross-linking agent for polycarbonates and polyurethanes.
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Environmental Monitoring: Due to its stability and lipophilicity, it is a Tier-1 monitoring target in sediment analysis (USGS).
| Property | Data |
| CAS Number | 39489-75-3 |
| Formula | C₁₃H₄Cl₄N₂O₅ |
| Molecular Weight | 441.99 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DCM, THF, DMF; insoluble in water (hydrolyzes slowly) |
| Leaving Group pKa | ~5.5 (Estimated for 2,4-dichloro-5-nitrophenol) |
Chemical Architecture & Reactivity Mechanism
The utility of BDCNPC lies in its ability to transfer a carbonyl group (
Electronic Activation
Standard Bis-PNP relies on a single nitro group to stabilize the negative charge on the leaving phenoxide. BDCNPC augments this with two chlorine atoms.
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Inductive Effect (-I): Cl atoms at positions 2 and 4 pull electron density from the ring.
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Resonance Effect (-M): The nitro group at position 5 delocalizes the negative charge.
This combination makes the carbonyl carbon extremely susceptible to nucleophilic attack (
Mechanism of Action (Urea Synthesis)
The following Graphviz diagram illustrates the stepwise mechanism of reacting BDCNPC with a primary amine to form a symmetric urea.
Figure 1: Stepwise nucleophilic substitution mechanism. The high stability of the dichloro-nitrophenoxide leaving group drives the reaction forward.
Synthesis Protocol
Note: This synthesis involves phosgene derivatives and must be performed in a fume hood.
Objective: Synthesis of BDCNPC from 2,4-dichloro-5-nitrophenol.
Materials
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Precursor: 2,4-Dichloro-5-nitrophenol (1.0 eq)
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Carbonyl Source: Triphosgene (0.34 eq) or Phosgene solution (Warning: High Toxicity)
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Base: Pyridine or Triethylamine (1.0 eq)
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Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology
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Preparation: Charge a flame-dried 3-neck round bottom flask with 2,4-dichloro-5-nitrophenol (10 mmol) and anhydrous DCM (50 mL) under Nitrogen atmosphere.
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Cooling: Cool the solution to 0°C using an ice bath.
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Base Addition: Add Pyridine (10 mmol) dropwise. The solution may darken slightly.
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Phosgenation:
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If using Triphosgene: Dissolve Triphosgene (3.4 mmol) in DCM (10 mL) and add dropwise over 30 minutes.
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Caution: Triphosgene generates phosgene in situ. Ensure scrubber is active.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (disappearance of phenol).
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Quenching: Quench carefully with cold water.
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Workup: Wash the organic layer with 1M HCl (to remove pyridine), then saturated NaHCO₃, and finally Brine.
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Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from Hexane/Ethyl Acetate.
Analytical Validation (HPLC)
Due to its presence on environmental watchlists (Tier 1 Sediment Monitoring), precise detection is critical. The following method is adapted from SIELC protocols for high-resolution separation.
Method: Reverse Phase HPLC with Isocratic Elution.
| Parameter | Condition |
| Column | Newcrom R1 (Mixed-mode reverse phase) |
| Mobile Phase | MeCN : Water : H₃PO₄ (70 : 30 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 270 nm |
| Retention Time | ~4.5 min (BDCNPC) |
| Impurity | ~2.1 min (2,4-dichloro-5-nitrophenol hydrolysis product) |
Note: For Mass Spec (LC-MS) applications, replace H₃PO₄ with Formic Acid.[7]
Safety & Regulatory Status
Researchers must be aware that CAS 39489-75-3 is not just a reagent but a regulated substance in specific jurisdictions.
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Hazard Class: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.
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Environmental Status: Listed by USGS as a Tier 1 priority for sediment monitoring due to potential persistence and lipophilicity.
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Industrial Restrictions: Listed in restricted substance specifications (e.g., SIT Group, Electrolux) for manufacturing materials, requiring declaration if present in final parts.
Handling Protocol
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Moisture Sensitivity: Store under inert gas at 2-8°C. Hydrolysis generates toxic phenols.
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Waste Disposal: Do not dispose of down the drain. All waste must be incinerated as hazardous chemical waste containing halogenated organics.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3016080, Bis(2,4-dichloro-5-nitrophenyl) carbonate.[8] Retrieved from [Link][8]
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U.S. Geological Survey (2013). Prioritization of constituents for national- and regional-scale ambient monitoring of water and sediment in the United States. USGS Scientific Investigations Report.[6] Retrieved from [Link][6]
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SIELC Technologies. Separation of Bis(2,4-dichloro-5-nitrophenyl) carbonate on Newcrom R1 HPLC column. Retrieved from [Link]
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European Chemicals Agency (ECHA). Substance Information: Bis(2,4-dichloro-5-nitrophenyl) carbonate (EC 254-471-4). Retrieved from [Link]
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SIT Group. Restricted Substances Specification. (Industrial compliance documentation citing CAS 39489-75-3). Retrieved from [Link]
Sources
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. sitgroup.it [sitgroup.it]
- 3. PBT/vPvB assessments under the previous EU chemicals legislation - ECHA [echa.europa.eu]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. usbio.net [usbio.net]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. Separation of Bis(2,4-dichloro-5-nitrophenyl) carbonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. GSRS [gsrs.ncats.nih.gov]
